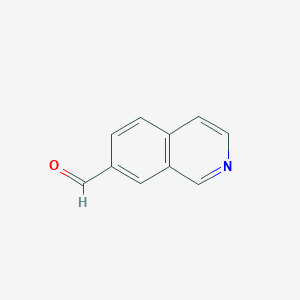

7-Isoquinolinecarboxaldehyde

Description

The exact mass of the compound Isoquinoline-7-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAGQILEKLFCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608256 | |

| Record name | Isoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87087-20-5 | |

| Record name | Isoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Isoquinolinecarboxaldehyde chemical properties

An In-depth Technical Guide to 7-Isoquinolinecarboxaldehyde

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining the reactive aldehyde group with the versatile isoquinoline scaffold, makes it a valuable precursor for a diverse range of complex molecules. This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic signatures, synthesis, and reactivity. We delve into its critical applications in the development of novel pharmaceuticals, advanced materials, and fluorescent probes, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Core Chemical & Physical Properties

This compound (also known as 7-Formylisoquinoline) is a light yellow solid at room temperature.[1] The fusion of a pyridine ring and a benzene ring creates the isoquinoline core, a privileged structure in numerous biologically active compounds.[2] The placement of the aldehyde group at the 7-position significantly influences the molecule's electronic distribution and reactivity.

General & Computed Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design. Data is compiled from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 87087-20-5 | PubChem[3] |

| Molecular Formula | C₁₀H₇NO | PubChem[3] |

| Molecular Weight | 157.17 g/mol | PubChem[3] |

| Appearance | Light yellow solid | Chem-Impex[1] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[1] |

| IUPAC Name | isoquinoline-7-carbaldehyde | PubChem[3] |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)C=O | PubChem[3] |

| InChIKey | QEAGQILEKLFCEK-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | 1.7 | PubChem[3] |

| Topological Polar Surface Area | 30 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Synthesis of the Isoquinoline Scaffold

Conceptual Synthetic Workflow: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[4] This method is particularly effective for accessing the core structure.

Caption: Conceptual workflow of the Pomeranz-Fritsch isoquinoline synthesis.

Representative Experimental Protocol: Synthesis

This protocol is a representative example adapted from general isoquinoline synthesis procedures and should be optimized for the specific target.

-

Schiff Base Formation:

-

To a solution of the appropriately substituted benzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq).

-

Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting aldehyde.

-

Remove the solvent under reduced pressure to yield the crude Schiff base, which can be used directly in the next step.

-

Causality: The condensation reaction forms the C=N bond of the Schiff base, which is the precursor for the cyclization step. Ethanol is a suitable solvent that can be easily removed.

-

-

Cyclization and Aromatization:

-

Slowly add the crude Schiff base to a stirred solution of concentrated sulfuric acid (75-85%) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.

-

Causality: The strong acid protonates the acetal, initiating cyclization via an electrophilic aromatic substitution mechanism. The subsequent elimination of ethanol drives the formation of the stable aromatic isoquinoline ring.

-

Pour the reaction mixture carefully onto crushed ice and basify with a concentrated NaOH or NH₄OH solution to pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Causality: Chromatography separates the desired isoquinoline product from unreacted starting materials and side products based on polarity.

-

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. The position of the aldehyde group significantly influences the chemical shifts and coupling constants observed in NMR spectra and the vibrational frequencies in IR spectroscopy.[5]

Standard Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of the target compound.

Key Spectroscopic Data

| Technique | Key Feature | Typical Value / Observation | Rationale |

| ¹H NMR | Aldehyde Proton (CHO) | Singlet, δ ~10.0-10.2 ppm | The aldehyde proton is highly deshielded and does not couple with other protons. |

| Aromatic Protons | Multiplets, δ ~7.5-9.5 ppm | Complex splitting patterns arise from the protons on the isoquinoline ring system. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~190-195 ppm | The C=O carbon is characteristically downfield. |

| Aromatic Carbons | δ ~120-155 ppm | Multiple signals corresponding to the 10 carbons of the isoquinoline ring. | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | Strong, ~1705-1730 cm⁻¹ | This is a characteristic, strong absorption for an aromatic aldehyde.[6] |

| C-H Stretch (Aldehyde) | Two weak bands, ~2720 & ~2820 cm⁻¹ | These bands are diagnostic for the aldehyde C-H bond.[6] | |

| C=N/C=C Stretch | ~1500-1650 cm⁻¹ | Absorptions from the aromatic isoquinoline ring system. | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 157.05 | Corresponds to the monoisotopic mass of C₁₀H₇NO.[3] |

Protocol: Spectroscopic Data Acquisition

The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Bruker DRX 600 MHz spectrometer (or equivalent).

-

Sample Prep: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, an increased number of scans is typically required to achieve an adequate signal-to-noise ratio.

-

-

Infrared (IR) Spectroscopy:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Prep: Prepare a thin pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) and pressing it under high pressure. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record a background spectrum first. Then, place the sample in the beam path and acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Instrument: Agilent ESI-TOF spectrometer (or equivalent).

-

Sample Prep: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

-

Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source in positive ion mode. Scan over a mass range appropriate for the compound (e.g., m/z 50-500).

-

Reactivity and Applications

This compound is a versatile intermediate due to its two primary reactive sites: the electrophilic aldehyde group and the nucleophilic/basic isoquinoline ring. This dual reactivity makes it a valuable precursor in diverse fields.

Caption: Key reactive sites of this compound.

Pharmaceutical Synthesis

The isoquinoline scaffold is a cornerstone in pharmacology. This compound serves as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[1]

-

Neurological Disorders: It is utilized in the development of compounds targeting neurological pathways.[1]

-

Anticancer & Anti-inflammatory Agents: The molecule is a building block for creating novel compounds with potential anticancer and anti-inflammatory properties.[1][2] The isoquinoline alkaloid noscapine, for example, has demonstrated efficacy against various cancer types.[2]

Fluorescent Probes & Dyes

The extended aromatic system of the isoquinoline ring provides a platform for designing fluorescent molecules.

-

Biological Imaging: The aldehyde group can be readily derivatized to create fluorescent probes used to visualize cellular processes in real-time, which is crucial for understanding disease mechanisms.[1]

-

Dyes and Pigments: It serves as a precursor in the production of stable dyes and pigments, where its chemical structure contributes to color stability and performance.[1]

Materials Science

The compound's properties are also leveraged in materials science.

-

Advanced Materials: It is applied in the development of specialized polymers and coatings, where its incorporation can enhance material performance and durability.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is considered hazardous.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]

-

Handling: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place (0 - 8 °C is recommended).[1]

Conclusion

This compound is more than a simple organic molecule; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined chemical properties, predictable reactivity, and versatile scaffold make it an indispensable intermediate in the quest for novel therapeutics, advanced materials, and sophisticated biological probes. This guide has provided a comprehensive overview, from fundamental properties to practical applications, to empower researchers in leveraging this potent chemical building block to its full potential.

References

-

Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530. PubChem, National Library of Medicine.[Link]

-

Isoquinoline-7-carbaldehyde. African Rock Art.[Link]

-

Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853. PubChem, National Library of Medicine.[Link]

-

7-Quinolinecarboxaldehyde | C10H7NO | CID 4712255. PubChem, National Library of Medicine.[Link]

-

5,6,7-trimethoxy-8-isoquinolinecarbaldehyde. ChemSynthesis.[Link]

-

Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412. PubChem, National Library of Medicine.[Link]

-

Isoquinoline-6-carboxaldehyde | C10H7NO | CID 15290359. PubChem, National Library of Medicine.[Link]

-

Isoquinoline synthesis. Química Organica.org.[Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline synthesis [quimicaorganica.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Introduction: The Significance of the Isoquinoline Scaffold

An In-depth Technical Guide to the Molecular Structure and Applications of 7-Isoquinolinecarboxaldehyde

The isoquinoline framework, an architecturally intriguing bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is found extensively in bioactive alkaloids and serves as a critical template for drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4] Within this vital class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its unique structure, featuring a reactive aldehyde group on the versatile isoquinoline core, allows for its facile incorporation into more complex molecules, making it a key building block in the synthesis of pharmaceuticals, fluorescent probes, and advanced materials.[5] This guide provides an in-depth exploration of the molecular structure, properties, synthesis, and applications of this compound for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is an aromatic aldehyde built upon the isoquinoline backbone. The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring, combined with the electron-withdrawing nature of the formyl group (-CHO) at the C7 position, creates a unique electronic landscape that dictates its reactivity.[6] The nitrogen atom's lone pair of electrons contributes to the molecule's basicity, though this is weaker than in pyridine alone due to the influence of the fused benzene ring.[6]

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | isoquinoline-7-carbaldehyde | PubChem[7] |

| CAS Number | 87087-20-5 | PubChem[7] |

| Molecular Formula | C₁₀H₇NO | Chem-Impex[5], PubChem[7] |

| Molecular Weight | 157.17 g/mol | Chem-Impex[5], PubChem[7] |

| Appearance | Light yellow solid | Chem-Impex[5] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[5] |

| SMILES | C1=CC(=CC2=C1C=CN=C2)C=O | PubChem[7] |

| InChIKey | QEAGQILEKLFCEK-UHFFFAOYSA-N | PubChem[7] |

| Storage Conditions | Store at 0 - 8 °C | Chem-Impex[5] |

Synthesis of this compound: A Methodological Overview

The synthesis of the isoquinoline core can be achieved through several classic named reactions, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch syntheses.[8] These methods typically involve the cyclization of a substituted phenethylamine or benzylamine derivative. The Pomeranz-Fritsch reaction, for instance, involves the acid-catalyzed cyclization of a benzalaminoacetal.[8][9] The specific placement of the aldehyde group at the C7 position requires appropriately substituted starting materials.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing a substituted isoquinoline, adaptable for producing the 7-carboxaldehyde derivative. The key is the strategic choice of a starting benzaldehyde derivative that will ultimately position the functional group at the desired location after cyclization and aromatization.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Materials Science

The reactivity of the aldehyde group, coupled with the biological relevance of the isoquinoline scaffold, makes this compound a highly sought-after building block.

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the development of novel therapeutics. Researchers have utilized it in the synthesis of biologically active molecules targeting neurological disorders, as well as potential anti-cancer and anti-inflammatory agents.[5] The isoquinoline nucleus is a key pharmacophore in numerous approved drugs.[4]

-

Fluorescent Probes : The conjugated π-system of the isoquinoline ring makes it an excellent platform for creating fluorescent molecules. The aldehyde group provides a convenient handle for attaching these probes to biomolecules, enabling real-time visualization of cellular processes, which is critical for understanding disease mechanisms.[5]

-

Organic and Materials Science : Beyond medicine, it is used in the formation of complex organic molecules for new materials, such as polymers and coatings. It also serves as a building block in the production of high-performance dyes and pigments.[5]

The diagram below illustrates the role of this compound as a foundational scaffold in the synthesis of a hypothetical drug candidate through a common synthetic transformation.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoquinoline synthesis [quimicaorganica.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 7-Isoquinolinecarboxaldehyde

Abstract

7-Isoquinolinecarboxaldehyde is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural properties make it a sought-after intermediate for the synthesis of a diverse range of complex molecules, including pharmaceutical agents targeting neurological disorders and novel fluorescent probes for biological imaging.[1] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed, field-tested experimental protocols, and present a comparative analysis to aid in methodology selection.

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents. The placement of a formyl group at the C-7 position introduces a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This aldehyde functionality allows for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and various condensation reactions. Consequently, efficient and scalable access to high-purity this compound is a critical prerequisite for advancing research and development in these fields.

This guide will focus on the most practical and reliable synthetic routes, starting from readily available precursors. We will explore three primary strategies:

-

Route A: Oxidation of 7-methylisoquinoline

-

Route B: Formylation of 7-bromoisoquinoline via Lithium-Halogen Exchange

-

Route C: Two-step conversion from 7-bromoisoquinoline via a nitrile intermediate

Each route will be discussed in detail, emphasizing the causality behind experimental choices, safety considerations, and methods for characterization of the final product.

Synthetic Strategies & Mechanistic Insights

The selection of a synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Below is a detailed exploration of the most effective methods for the synthesis of this compound.

Route A: Oxidation of 7-Methylisoquinoline

The direct oxidation of a methyl group at an activated benzylic-like position is a conceptually straightforward and atom-economical approach. The methyl group on the isoquinoline ring is susceptible to oxidation by specific reagents that can selectively convert it to an aldehyde without over-oxidation to the carboxylic acid or degradation of the heterocyclic ring.

Causality of Experimental Choice: The Riley Oxidation

The reagent of choice for this transformation is often Selenium Dioxide (SeO₂) , and the reaction is known as the Riley Oxidation.[2][3] SeO₂ is a highly selective oxidant for activated methyl and methylene groups. The mechanism involves an initial ene reaction with the enol form of the substrate (or a related tautomer), followed by a[4][5]-sigmatropic rearrangement to form a selenite ester, which upon hydrolysis yields the aldehyde.[2][6] This method is favored for its generally good yields and predictability on heterocyclic systems.[7]

Diagram 1: Proposed Mechanism of the Riley Oxidation of 7-Methylisoquinoline

Caption: Proposed mechanism for the SeO₂ oxidation of 7-methylisoquinoline.

Route B: Formylation of 7-Bromoisoquinoline via Lithium-Halogen Exchange

This classic organometallic approach leverages the reactivity of organolithium reagents to introduce a formyl group. 7-Bromoisoquinoline serves as a readily available and stable precursor.

Causality of Experimental Choice: Directed Ortho-Metalation Principles

The reaction proceeds via a lithium-halogen exchange , where an organolithium reagent, typically n-butyllithium (n-BuLi), selectively replaces the bromine atom with a lithium atom. This generates a highly nucleophilic 7-lithioisoquinoline intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF) . The initial adduct is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.

A critical parameter for success is maintaining a very low temperature (typically -78 °C) during the lithium-halogen exchange and subsequent quenching. This is to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent (THF).[1] Rigorously anhydrous conditions are mandatory, as organolithium reagents are extremely sensitive to moisture.

Diagram 2: Workflow for Formylation via Lithium-Halogen Exchange

Caption: Experimental workflow for the synthesis from 7-bromoisoquinoline.

Route C: Two-Step Conversion from 7-Bromoisoquinoline via Nitrile Intermediate

This strategy involves two distinct, high-yielding transformations: the conversion of the aryl bromide to a nitrile, followed by the partial reduction of the nitrile to an aldehyde. This route can be advantageous when direct formylation proves problematic or low-yielding.

Causality of Experimental Choice: Robust and Selective Transformations

-

Cyanation (Rosenmund–von Braun Reaction): 7-Bromoisoquinoline is converted to 7-isoquinolinecarbonitrile using copper(I) cyanide (CuCN).[8][9] This reaction is a robust method for introducing a nitrile group onto an aromatic ring. Modern protocols often utilize additives like L-proline to promote the reaction at lower temperatures.[10]

-

Partial Reduction (DIBAL-H): The resulting 7-isoquinolinecarbonitrile is then selectively reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) . DIBAL-H is a bulky reducing agent that, at low temperatures, can reduce nitriles to an imine intermediate, which is then hydrolyzed upon workup to the aldehyde without further reduction to the amine.[11] Careful control of stoichiometry (typically 1.0 to 1.2 equivalents of DIBAL-H) and temperature (-78 °C) is crucial to prevent over-reduction.[11]

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of this compound from 7-Methylisoquinoline (Route A)

Materials:

-

7-Methylisoquinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-methylisoquinoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

-

Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the black selenium byproduct. Wash the Celite pad with DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 3.2: Synthesis of this compound from 7-Bromoisoquinoline (Route B)

Materials:

-

7-Bromoisoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 7-bromoisoquinoline (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Summary and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 g/mol [1] |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃) | δ (ppm): 10.2 (s, 1H, -CHO), 9.3 (s, 1H), 8.5 (d, 1H), 8.3 (s, 1H), 8.0 (d, 1H), 7.9 (d, 1H), 7.7 (d, 1H). Note: Approximate shifts, may vary based on solvent and instrument.[4][5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 192.5, 152.0, 144.0, 136.0, 135.5, 130.0, 129.5, 128.0, 127.5, 122.0. Note: Approximate shifts.[5][11] |

| Mass Spec (EI) | m/z: 157 (M⁺) |

Table 2: Comparison of Synthetic Routes

| Route | Starting Material | Key Reagents | Pros | Cons | Typical Yield |

| A: Oxidation | 7-Methylisoquinoline | SeO₂ | Atom economical, single step. | Toxicity of selenium reagents, potential for over-oxidation. | 50-70% |

| B: Lithium-Halogen Exchange | 7-Bromoisoquinoline | n-BuLi, DMF | High yielding, reliable. | Requires strict anhydrous conditions and very low temperatures. | 60-80% |

| C: Nitrile Intermediate | 7-Bromoisoquinoline | CuCN, DIBAL-H | Tolerant of more functional groups. | Two-step process, use of toxic cyanide reagents. | 55-75% (2 steps) |

Conclusion

The synthesis of this compound can be effectively achieved through several reliable synthetic routes. The oxidation of 7-methylisoquinoline offers a direct and atom-economical pathway, while methods starting from 7-bromoisoquinoline provide versatility and often higher yields, albeit with more stringent reaction conditions. The choice of the optimal synthetic strategy will depend on the specific requirements of the research, including scale, available starting materials, and equipment. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to confidently synthesize this valuable chemical intermediate.

References

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

Li, Z., et al. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry, 2020. [Link]

-

The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]

-

Wikipedia. Rosenmund–von Braun reaction. [Link]

-

Tetrahedron Letters. Elsevier BV. [Link]

-

Shaikh, N., et al. Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. J. Chem. Research, 2000. [Link]

-

SynArchive. Rosenmund-von Braun Reaction. [Link]

-

OUCI. The synthesis of quinoline‐ and isoquinolinecarboxaldehydes. [Link]

-

PubMed Central. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. [Link]

-

The Royal Society of Chemistry. Palladium-catalyzed Enolate Arylation as a Key CC Bond-forming Reaction for the Synthesis of Isoquinolines. [Link]

-

ResearchGate. Tetrahedron letter. [Link]

-

MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]

-

Thieme Connect. L-Proline-Promoted Rosenmund–von Braun Reaction. [Link]

-

Wikipedia. Riley oxidation. [Link]

-

YouTube. Selenium Dioxide in Organic Chemistry | Riley Oxidation. [Link]

-

SciSpace. Rosenmund–von Braun reaction. [Link]

-

ARKAT USA, Inc. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]

-

Organic Chemistry Portal. rosenmund-von braun. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

-

PubChem. Isoquinoline-7-carbaldehyde. [Link]

-

National Center for Biotechnology Information. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

YouTube. Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. [Link]

-

Organic Syntheses. ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

National Center for Biotechnology Information. Efficient palladium-catalyzed electrocarboxylation enables late-stage carbon isotope labelling. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results for "isoquinoline". [Link]

Sources

- 1. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-Depth Technical Guide to the Solubility of 7-Isoquinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the solubility of 7-Isoquinolinecarboxaldehyde (also known as 7-formylisoquinoline). In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, offers predictive insights based on its chemical structure, and provides a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is designed to be an essential resource for professionals in chemical synthesis, drug development, and materials science who utilize this versatile heterocyclic aldehyde.

Introduction to this compound: A Profile

This compound is an aromatic organic compound featuring an isoquinoline bicyclic system substituted with a carboxaldehyde group at the 7-position.[1] This structure imparts a unique combination of aromaticity, basicity (due to the nitrogen atom), and the reactive properties of an aldehyde. It serves as a critical intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fluorescent probes.[2] An understanding of its solubility is paramount for its effective use in reaction chemistry, formulation, and biological assays.

Physicochemical Properties of this compound

A compound's fundamental properties are the primary determinants of its solubility behavior. The table below summarizes the key physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 87087-20-5 | [1][2] |

| Molecular Formula | C₁₀H₇NO | [1][2] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Reported as a light yellow solid | - |

| Computed XLogP3 | 1.7 | [1] |

The positive XLogP3 value suggests a degree of lipophilicity, indicating that solubility in nonpolar organic solvents is likely to be more favorable than in water.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of this compound is dictated by the interplay of its structural features: the large, relatively nonpolar isoquinoline ring system and the polar aldehyde group.

-

Aqueous Solubility: The dominant feature of the molecule is the bicyclic aromatic isoquinoline core. This large hydrocarbon-like structure is hydrophobic and will resist dissolution in water. The polar aldehyde group and the nitrogen heteroatom can engage in hydrogen bonding with water molecules, which contributes positively to aqueous solubility.[4][5][6][7] However, for a molecule of this size, the nonpolar character is expected to dominate, leading to low solubility in water . As the carbon chain length of aldehydes increases, their solubility in water decreases, with the borderline for appreciable solubility being around four to five carbon atoms per oxygen atom.[4][5][6] this compound, with ten carbons, far exceeds this heuristic.

-

Solubility in Organic Solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are powerful, highly polar aprotic solvents capable of dissolving a wide range of polar and nonpolar compounds.[8][9] Given the polar nature of the aldehyde group and the overall molecular structure, this compound is predicted to be highly soluble in DMSO and other similar solvents like dimethylformamide (DMF) and acetone.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols such as ethanol and methanol can act as both hydrogen bond donors and acceptors. They are effective at solvating the polar aldehyde group. While the nonpolar ring system reduces affinity, the overall expectation is good to moderate solubility in lower-chain alcohols.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large aromatic surface area of the isoquinoline ring suggests favorable van der Waals interactions with nonpolar aromatic solvents like toluene. Therefore, moderate solubility is expected in toluene. In contrast, its polarity will likely limit its solubility in highly nonpolar aliphatic solvents like hexane, where it is predicted to be sparingly soluble or insoluble .

-

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the Shake-Flask Method . This method establishes a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Diagram of the Shake-Flask Experimental Workflow

Sources

- 1. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-FORMYLISOQUINOLINE | 87087-20-5 | INDOFINE Chemical Company [indofinechemical.com]

- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physical properties of aldehydes [unacademy.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

A Guide to the Spectroscopic Characterization of 7-Isoquinolinecarboxaldehyde: Theoretical Foundations and Practical Methodologies

Introduction

7-Isoquinolinecarboxaldehyde, a key heterocyclic building block, holds significant value for researchers in medicinal chemistry and materials science. Its unique isoquinoline scaffold, functionalized with a reactive aldehyde group, makes it a versatile precursor for the synthesis of complex pharmaceutical agents, agrochemicals, and functional dyes.[1] The precise structural confirmation of this intermediate is paramount to ensure the integrity and success of subsequent synthetic steps and to meet rigorous quality control standards in drug development.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential before delving into its spectral analysis.

-

Chemical Formula: C₁₀H₇NO[2]

-

Molecular Weight: 157.17 g/mol [2]

-

CAS Number: 87087-20-5[2]

-

IUPAC Name: isoquinoline-7-carbaldehyde[2]

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The aldehyde functional group (-CHO) is substituted at the 7-position of this isoquinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: Why Specific Choices Are Made The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single, well-defined solvent peak. However, if solubility is an issue or if hydrogen-bonding interactions need to be probed, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) would be employed. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp resonance upfield of most other organic signals.[3]

Expected ¹H NMR Data (Predicted) The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton and the six aromatic protons on the isoquinoline ring system.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~9.9 - 10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the strong electron-withdrawing effect of the adjacent carbonyl oxygen, causing it to resonate far downfield.[3] |

| ~9.3 - 9.5 | Singlet (s) | 1H | H-1 | The proton at C-1 is adjacent to the electronegative nitrogen atom and exists in a deshielded environment, typically making it the most downfield of the aromatic protons in an isoquinoline system. |

| ~7.5 - 8.5 | Multiplets (m) | 5H | Aromatic (H-3, H-4, H-5, H-6, H-8) | The remaining aromatic protons will appear in the typical aromatic region.[4] Their exact shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on their proximity to the nitrogen atom, the aldehyde group, and their coupling with adjacent protons. |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: The Power of Carbon Counting ¹³C NMR spectroscopy, typically run with proton decoupling, provides a distinct signal for each chemically non-equivalent carbon atom.[5] This is invaluable for confirming the total number of carbons in the molecule and identifying the presence of key functional groups. The chemical shift of a carbon is highly sensitive to its electronic environment.

Expected ¹³C NMR Data (Predicted) The spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |

| >190 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is one of the most deshielded carbon types, appearing significantly downfield.[6] |

| ~120 - 155 | Aromatic Carbons (C1, C3, C4, C4a, C5, C6, C7, C8, C8a) | The nine aromatic carbons of the isoquinoline ring will resonate in this broad region.[6] Carbons directly attached to the nitrogen (C1, C3) or the aldehyde group (C7) will have their shifts influenced by these substituents. Quaternary carbons (C4a, C8a) often show weaker signals. |

Experimental Protocol: NMR Data Acquisition

Infrared (IR) Spectroscopy

Expertise & Experience: Probing Functional Groups IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[7] For this compound, IR is a rapid and effective method to confirm the aldehyde and aromatic moieties. The sample is typically analyzed as a solid (mixed with KBr to form a pellet) or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Expected IR Data (Predicted) The IR spectrum will be characterized by several key absorption bands.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium | Stretching vibrations of C-H bonds on the aromatic isoquinoline ring typically appear just above 3000 cm⁻¹.[8] |

| ~2850 - 2800 & ~2750 - 2700 | Aldehyde C-H Stretch | Medium | A characteristic feature of aldehydes is the appearance of two medium-intensity bands (a Fermi doublet) due to the stretching of the C-H bond of the aldehyde group.[8] |

| ~1710 - 1690 | Aldehyde C=O Stretch (Carbonyl) | Strong | This is one of the most intense and diagnostic peaks in the spectrum, corresponding to the stretching of the carbon-oxygen double bond, conjugated with the aromatic system.[8] |

| ~1620 - 1450 | Aromatic C=C & C=N Stretch | Variable | These absorptions arise from the stretching vibrations within the bicyclic aromatic ring system. |

| < 900 | Aromatic C-H Bend (Out-of-Plane) | Strong | The pattern of strong bands in this "fingerprint region" can provide clues about the substitution pattern on the aromatic rings.[7] |

Experimental Protocol: FTIR-ATR Data Acquisition

Mass Spectrometry (MS)

Expertise & Experience: Determining Molecular Weight and Fragmentation Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, creating a molecular ion (M⁺˙) and causing it to fragment in a predictable manner. The resulting mass-to-charge ratios (m/z) are plotted against their relative abundance.

Expected Mass Spectrum Data (Predicted) The molecular weight of C₁₀H₇NO is 157.17. The EI mass spectrum is therefore expected to show a prominent molecular ion peak at m/z = 157.

| Expected m/z | Ion Identity | Rationale |

| 157 | [M]⁺˙ (Molecular Ion) | This peak represents the intact molecule with one electron removed and confirms the molecular weight of the compound. |

| 156 | [M-H]⁺ | A common fragmentation for aldehydes is the loss of the aldehydic hydrogen atom, resulting in a stable acylium ion. |

| 128 | [M-CHO]⁺ | Loss of the entire aldehyde group (-CHO, 29 Da) is another characteristic fragmentation pathway. This results in an ion corresponding to the isoquinoline ring system itself. This fragment would be expected to undergo further fragmentation similar to that of the parent isoquinoline molecule.[9] |

| 102 | [C₈H₆]⁺ or [C₇H₄N]⁺ | Further fragmentation of the m/z 128 ion, likely through the loss of acetylene (C₂H₂) or hydrogen cyanide (HCN), respectively, which are common fragmentation pathways for aromatic nitrogen heterocycles. |

Logical Flow for Structure Elucidation

Conclusion

The structural elucidation of this compound is a critical step in its application for pharmaceutical and materials science research. This guide provides the theoretical framework and practical protocols necessary for its comprehensive characterization by NMR, IR, and MS. By combining the precise molecular formula from mass spectrometry, the functional group identification from infrared spectroscopy, and the detailed connectivity map from NMR, researchers can achieve an unambiguous confirmation of the molecule's identity and purity. The predicted spectral data herein serves as a robust benchmark for the analysis of experimentally acquired spectra, ensuring confidence and scientific integrity in the research and development workflow.

References

-

PubChem. Isoquinoline-7-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NIST. Isoquinoline. National Institute of Standards and Technology. [Link]

Sources

- 1. Spectral Database for Organic Compounds SDB - Departamento de Química Inorgánica [um.es]

- 2. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Isoquinoline [webbook.nist.gov]

A Senior Application Scientist's Guide to 7-Isoquinolinecarboxaldehyde: Commercial Availability, Synthesis, and Applications

Introduction: The Versatility of the Isoquinoline Scaffold

The isoquinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry and materials science.[2][3] Within this important class of compounds, 7-Isoquinolinecarboxaldehyde (CAS No. 87087-20-5) emerges as a particularly valuable building block.[4][5] This aromatic aldehyde, featuring a reactive formyl group at the C7 position of the isoquinoline ring, serves as a versatile intermediate for introducing the isoquinoline core into more complex molecular architectures.[4] Its reactivity allows for straightforward incorporation into diverse structures, facilitating the development of novel compounds with potential therapeutic and material applications.[4] This guide provides an in-depth overview of its commercial availability, chemical properties, and key applications for researchers and drug development professionals.

Commercial Availability and Procurement

This compound is readily available from several fine chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered at research-grade purities, suitable for most synthetic applications. When sourcing this reagent, it is crucial to consider purity, available quantities, and supplier documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative summary of representative commercial sources:

| Supplier | Product Name(s) | CAS Number | Purity | Physical Appearance | Storage Conditions |

| Chem-Impex | Isoquinoline-7-carbaldehyde | 87087-20-5 | ≥ 96% (HPLC) | Light yellow solid | 0 - 8 °C |

| Sigma-Aldrich (Ambeed) | This compound | 87087-20-5 | Not specified | Not specified | Not specified |

Note: Availability and specifications are subject to change. Researchers should consult the respective supplier's website for the most current information.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | PubChem[6] |

| Molecular Weight | 157.17 g/mol | PubChem[6] |

| IUPAC Name | isoquinoline-7-carbaldehyde | Sigma-Aldrich[5] |

| CAS Number | 87087-20-5 | PubChem[6] |

| Appearance | Light yellow solid | Chem-Impex[4] |

| InChI Key | QEAGQILEKLFCEK-UHFFFAOYSA-N | Sigma-Aldrich[5] |

| Primary Hazards | Irritant | PubChem[6] |

Core Applications in Scientific Research

The strategic placement of the aldehyde functional group on the robust isoquinoline core makes this compound a valuable precursor in several key research areas.

Pharmaceutical and Medicinal Chemistry

The isoquinoline scaffold is present in numerous clinically approved drugs.[1] this compound serves as a key intermediate in the synthesis of novel pharmaceutical agents.[4] Its applications are diverse, including:

-

Neurological Disorders: It is used in the synthesis of compounds targeting the central nervous system.[4]

-

Oncology: Researchers have utilized this aldehyde to construct novel anti-cancer agents.[4]

-

Anti-inflammatory Drugs: It is a building block for creating new anti-inflammatory molecules.[4]

The aldehyde group provides a reactive handle for various chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the elaboration of the isoquinoline core into complex, biologically active molecules.

Organic Synthesis and Natural Products

In the field of organic synthesis, this compound is a valuable tool for constructing complex molecular frameworks.[4] It is also utilized in the study and synthesis of natural products, helping researchers to explore new bioactive compounds that could lead to innovative therapeutic solutions.[4] While traditional methods like the Pomeranz–Fritsch and Bischler–Napieralski reactions are foundational for creating the isoquinoline core itself, modern methodologies often employ functionalized precursors like this compound to build upon the pre-formed heterocyclic system.[7]

Materials Science and Fluorescent Probes

Beyond pharmaceuticals, this compound finds utility in materials science for the development of advanced polymers and coatings where the isoquinoline moiety can impart desirable thermal or photophysical properties.[4] Furthermore, its structure is suitable for creating fluorescent probes for biological imaging, allowing for the visualization of cellular processes in real-time, which is critical for understanding disease mechanisms.[4]

Synthetic Pathways: A Conceptual Overview

The synthesis of the isoquinoline core itself can be achieved through several classic named reactions, such as the Pomeranz–Fritsch–Bobbitt cyclization.[8] Modern advancements have introduced greener, more efficient methods, including microwave-assisted and metal-free synthetic routes, to produce isoquinoline derivatives.[7] The diagram below illustrates a generalized concept for synthesizing a functionalized isoquinoline, which could then be converted to the target aldehyde.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

The aldehyde group of this compound is highly amenable to reductive amination, a cornerstone reaction for forming carbon-nitrogen bonds. This process is fundamental for synthesizing a wide array of pharmaceutical intermediates.

Objective: To synthesize an N-substituted 7-(aminomethyl)isoquinoline derivative via a one-pot reductive amination protocol.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in the anhydrous solvent (e.g., DCM).

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to control any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 7-(aminomethyl)isoquinoline.

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 87087-20-5 [sigmaaldrich.com]

- 6. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Standards of 7-Isoquinolinecarboxaldehyde

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound, a key heterocyclic building block, is instrumental in the synthesis of a wide array of pharmacologically active molecules.[1] Its utility in constructing complex molecular architectures, particularly in neurology and oncology, demands an uncompromising approach to its quality control.[2] This guide provides a comprehensive framework for defining, analyzing, and ensuring the purity of this compound, reflecting the rigorous standards expected in a modern pharmaceutical development setting. We will delve into not just the 'how' but the 'why' of analytical methodologies, grounding our protocols in the principles of scientific integrity and self-validation.

A Holistic View of Purity: Beyond a Single Percentage

The purity of a chemical intermediate like this compound is not a monolithic value but a composite profile. A simple "99% pure" statement is insufficient without a thorough understanding of the identity and quantity of the remaining 1%. Our assessment, therefore, is built on several key pillars:

-

Identity: Confirmation that the material is, unequivocally, this compound.

-

Assay: A precise and accurate determination of the amount of this compound present in the material.

-

Organic Impurities: Identification and quantification of any related substances, including isomers, starting materials, by-products, and degradants.

-

Residual Solvents: Quantification of any organic volatile impurities remaining from the synthesis and purification processes.

-

Water Content: Measurement of the water content, which can affect stability and reactivity.

-

Inorganic Impurities: Assessment of non-combustible impurities, typically through a sulfated ash test.

This multifaceted approach ensures that the material is not only of high purity but also consistent and safe for its intended use in synthesizing APIs.

The Analytical Toolkit: Selecting the Right Instrument for the Task

A robust quality control strategy employs a suite of orthogonal analytical techniques, each providing a unique piece of the purity puzzle. The choice of method is dictated by the specific property being measured.

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone for assay and organic impurity determination. Its high resolution and sensitivity make it ideal for separating this compound from its structurally similar isomers (e.g., 5-, 6-, or 8-isoquinolinecarboxaldehyde) and other related substances.[3][4][5][6] A UV detector is typically employed, leveraging the chromophoric nature of the isoquinoline ring system.

-

Gas Chromatography (GC): GC is the preferred method for analyzing residual solvents due to their volatility. A headspace autosampler coupled with a Flame Ionization Detector (FID) provides the necessary sensitivity to detect and quantify solvents at the parts-per-million (ppm) level.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation and identity confirmation. The unique chemical shifts and coupling patterns of the protons on the isoquinoline ring and the aldehyde group provide a definitive fingerprint of the molecule.[7] It can also be used for quantitative purposes (qNMR) with an internal standard.

-

Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides powerful identification capabilities for unknown impurities by giving precise mass-to-charge ratio information, which helps in deducing their molecular formulas.[8]

-

Karl Fischer Titration: This is the gold standard for accurate and precise determination of water content, far surpassing methods like Loss on Drying, which cannot distinguish water from volatile solvents.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective identity verification technique. The presence of characteristic absorption bands, such as the C=O stretch of the aldehyde and the aromatic C=C and C-H vibrations, confirms the key functional groups of the molecule.

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a batch of this compound.

Caption: A comprehensive workflow for the quality control of this compound.

In-Depth Protocol: HPLC Assay and Impurity Profiling

This section provides a detailed, self-validating HPLC method for the analysis of this compound. The inclusion of system suitability tests (SST) is non-negotiable as it ensures the chromatographic system is performing adequately for the analysis.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the assay and organic impurity profile of this compound using a gradient reverse-phase HPLC method with UV detection.

1. Reagents and Materials:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (ACS Grade or higher)

-

This compound Reference Standard (of known, high purity)

-

This compound Sample

2. Chromatographic Conditions:

| Parameter | Specification | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the basic nitrogen in the isoquinoline ring. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the analyte from the C18 stationary phase. |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is essential to elute potential impurities with different polarities and to ensure the main peak is well-resolved. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength where aromatic systems, including the isoquinoline core, strongly absorb. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

3. Solution Preparation:

-

Diluent: 50:50 Acetonitrile/Water

-

Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. System Suitability Testing (SST):

-

Inject the Reference Standard solution five times. The system is deemed suitable for use if the following criteria are met.

| SST Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates good peak sharpness. |

| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and stability of the injection and detection system. |

5. Analysis Procedure:

-

Perform the SST injections and verify the criteria are met.

-

Inject the Diluent once as a blank to ensure no interfering peaks are present.

-

Inject the Sample Solution in duplicate.

-

Inject the Reference Standard solution again after the sample injections to bracket the samples and confirm system stability.

6. Calculation:

-

Assay (% w/w): ((Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample)) * Purity_Standard

-

Impurities (% Area): ((Area_Impurity / Total_Area_All_Peaks)) * 100 (Note: Report any impurity greater than 0.05%. The relative response factor is assumed to be 1.0 for unknown impurities.)

Common Impurities and Their Origins

Understanding the synthetic route is paramount to predicting potential impurities.[9] A common method for preparing aldehydes is the oxidation of the corresponding methyl group. Therefore, impurities in this compound could arise from the synthesis of 7-methylisoquinoline and its subsequent oxidation.

Caption: Potential sources of impurities in the synthesis of this compound.

Key Potential Impurities:

-

Isomers: Positional isomers like 6- and 8-isoquinolinecarboxaldehyde are difficult to separate and can arise from isomeric impurities in the starting materials. Their presence must be controlled as they can have different pharmacological and toxicological profiles.

-

Unreacted Starting Material: Incomplete oxidation can lead to residual 7-methylisoquinoline in the final product.

-

Over-oxidation Product: Aggressive oxidation conditions can convert the aldehyde to the corresponding 7-isoquinolinecarboxylic acid.

-

Degradation Products: Aldehydes can be susceptible to oxidation or polymerization over time, especially when exposed to air, light, or incompatible storage conditions.

Acceptance Criteria & Specifications

For use as a pharmaceutical intermediate, this compound should meet stringent specifications. While no universal standard exists in a pharmacopeia, a typical Certificate of Analysis would include the following criteria, often with a minimum purity of 98% or higher.[10]

| Test | Acceptance Criteria | Method |

| Appearance | White to light yellow solid | Visual |

| Identity | Conforms to the structure | FTIR, ¹H NMR |

| Assay | ≥ 98.5% | HPLC |

| Individual Impurity | ≤ 0.5% | HPLC |

| Total Impurities | ≤ 1.5% | HPLC |

| Water Content | ≤ 0.5% | Karl Fischer |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC |

| Sulfated Ash | ≤ 0.1% | USP <281> |

Conclusion

The quality control of this compound is a rigorous, multi-faceted process that is fundamental to ensuring the quality and safety of the final pharmaceutical products derived from it. A combination of orthogonal analytical techniques, anchored by a robust, well-validated HPLC method, is essential for a comprehensive purity assessment. By understanding not only the analytical procedures but also the potential sources of impurities, researchers and drug development professionals can confidently use this critical building block, ensuring the integrity of their synthetic pathways and the ultimate success of their therapeutic programs.

References

- SynThink Research Chemicals.

- PubChem. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Sigma-Aldrich. This compound | 87087-20-5.

- PubChem. Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853.

- Semantic Scholar.

- MDPI.

- Organic Chemistry Portal. Isoquinoline synthesis.

- African Rock Art. Isoquinoline-7-carbaldehyde.

- RSC Publishing.

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

- PubChem. Isoquinoline-6-carboxaldehyde | C10H7NO | CID 15290359.

- PubChem. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412.

- PubChem. 7-Quinolinecarboxaldehyde | C10H7NO | CID 4712255.

- Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline-6-carboxaldehyde | C10H7NO | CID 15290359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. mdpi.com [mdpi.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Isoquinoline synthesis [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

7-Isoquinolinecarboxaldehyde safety and handling

While comprehensive toxicological data is limited, the GHS classifications indicate that this compound is harmful if swallowed, inhaled, or absorbed through the skin. [2]It is known to cause irritation to the skin, eyes, and respiratory system. [2][4]No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA. [4]

References

-

Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 . PubChem, National Center for Biotechnology Information. [Link]

-

7-Quinolinecarboxaldehyde | C10H7NO | CID 4712255 . PubChem, National Center for Biotechnology Information. [Link]

-

Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555 . PubChem, National Center for Biotechnology Information. [Link]

-

Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853 . PubChem, National Center for Biotechnology Information. [Link]

-

MSDS of isoquinoline-7-carbaldehyde . Capot Chemical Co., Ltd. [Link]

-

Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health & Human Services. [Link]

-

Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 . PubChem, National Center for Biotechnology Information. [Link]

-

Substance Technical Guidelines for Formalin . Occupational Safety and Health Administration (OSHA). [Link]

-

First Aid for Chemical Inhalation Incidents . Coast2Coast First Aid & CPR. [Link]

-

Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

-

Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]

-

General Description and Discussion of the Levels of Protection and Protective Gear . Occupational Safety and Health Administration (OSHA). [Link]

-

Chemical Hazards . Emory University Environmental Health and Safety Office (EHSO). [Link]

-

GHS Hazardous Chemical Information List . Safe Work Australia. [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS) (Rev.7) (2017) . United Nations Economic Commission for Europe (UNECE). [Link]

-

First Aid for Soldiers FM 21-11 . The Brookside Associates. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. unece.org [unece.org]

- 4. capotchem.cn [capotchem.cn]

- 5. echemi.com [echemi.com]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. epa.gov [epa.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]

A Comprehensive Technical Guide to the Natural Occurrence of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with approximately 2,500 known structures.[1][2] Derived from the amino acid L-tyrosine, these compounds exhibit a vast array of potent pharmacological activities, forming the basis for numerous pharmaceuticals, including the analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the vasodilator papaverine.[3][4][5] This guide provides an in-depth exploration of the natural occurrence of isoquinoline alkaloids, beginning with their core biosynthetic pathways, tracing their distribution across the plant kingdom, and detailing the methodologies for their extraction, isolation, and structural elucidation. The objective is to furnish researchers and drug development professionals with a foundational understanding of these critical natural products, grounded in established scientific principles and field-proven techniques.

The Biosynthetic Core: From Tyrosine to Structural Diversity

The journey of all isoquinoline alkaloids begins with the aromatic amino acid L-tyrosine. The pathway's elegance lies in its initial conserved steps that create a central precursor, which then serves as a branching point for the synthesis of myriad structural classes. This biosynthetic logic is critical for understanding the relationships between different alkaloid types and for potential applications in metabolic engineering.[6]

Formation of the Central Precursor: (S)-Norcoclaurine

The initial steps of the pathway are dedicated to producing two key building blocks from tyrosine, which are then condensed to form the foundational isoquinoline scaffold.

-

Formation of Dopamine and 4-hydroxyphenylacetaldehyde: The biosynthesis commences with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. This occurs through a series of enzymatic reactions including decarboxylation, ortho-hydroxylation, and deamination.[2][3] A key enzyme in this stage is Tyrosine/Dopa Decarboxylase (TYDC) , which catalyzes the conversion of tyrosine and its hydroxylated form, L-DOPA, into their corresponding amines, tyramine and dopamine.[3][6]

-